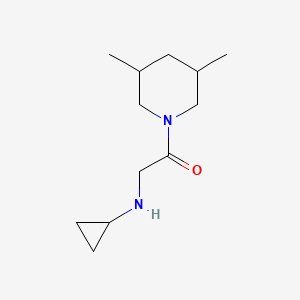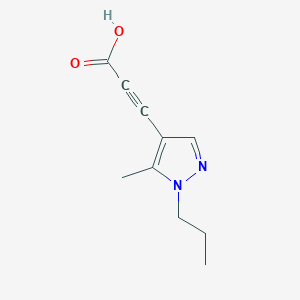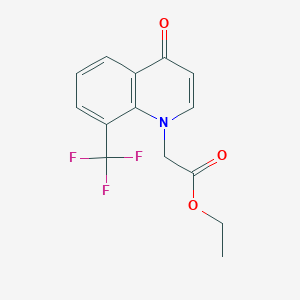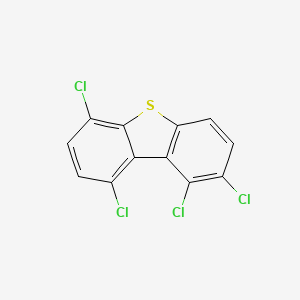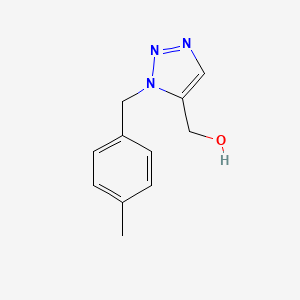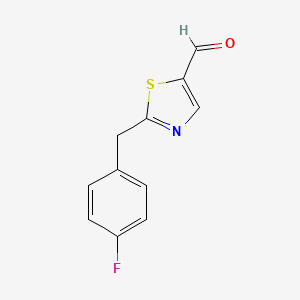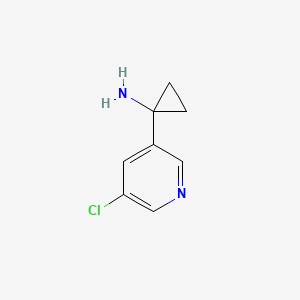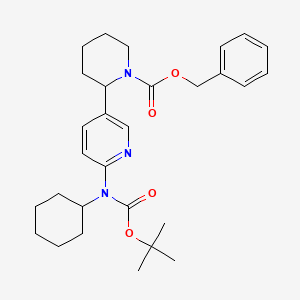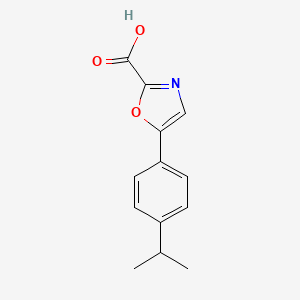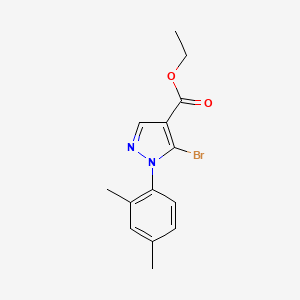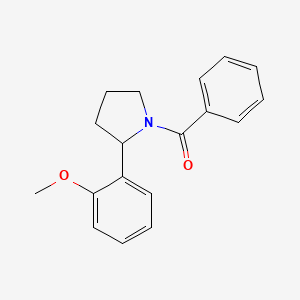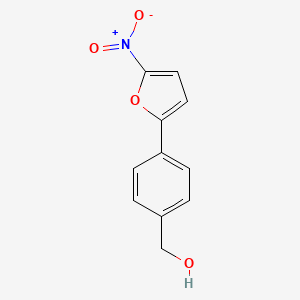
(4-(5-Nitrofuran-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Nitrofuran-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9NO4 It is characterized by the presence of a nitrofuran ring attached to a phenyl group, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrofuran-2-yl)phenyl)methanol typically involves the reaction of 5-nitrofurfural with a suitable phenylmethanol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the phenylmethanol to the nitrofuran ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(5-Nitrofuran-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: (4-(5-Nitrofuran-2-yl)phenyl)formaldehyde or (4-(5-Nitrofuran-2-yl)phenyl)carboxylic acid.
Reduction: (4-(5-Aminofuran-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-(5-Nitrofuran-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (4-(5-Nitrofuran-2-yl)phenyl)methanol largely depends on its functional groups. The nitrofuran moiety is known to interact with biological macromolecules, potentially causing oxidative stress or interfering with enzyme activity. The phenylmethanol group can enhance the compound’s solubility and facilitate its interaction with hydrophobic targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-(5-Nitrofuran-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-(5-Nitrofuran-2-yl)phenyl)amine: Contains an amine group instead of methanol.
(4-(5-Nitrofuran-2-yl)phenyl)acetic acid: Features a carboxylic acid group.
Uniqueness
(4-(5-Nitrofuran-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol moiety provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
[4-(5-nitrofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
Clave InChI |
AUEVSDNJBUNLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


